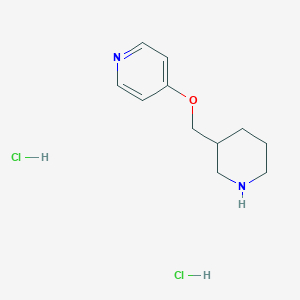![molecular formula C19H17N7O B2558977 2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline CAS No. 1203139-87-0](/img/structure/B2558977.png)
2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core linked to a piperazine ring, which is further connected to a triazolopyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the piperazine ring. The final step involves the formation of the triazolopyridazine moiety through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction pathways, and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a bioactive agent, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety is known to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can disrupt cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine
- 6-(difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
Uniqueness
2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline stands out due to its unique combination of a quinoline core, piperazine ring, and triazolopyridazine moiety. This structure provides a versatile platform for chemical modifications and enhances its potential for diverse biological activities.
Properties
IUPAC Name |
quinolin-2-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c27-19(16-6-5-14-3-1-2-4-15(14)21-16)25-11-9-24(10-12-25)18-8-7-17-22-20-13-26(17)23-18/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVZUJKDBDRKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[N-(4-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]NAPHTHALEN-1-YL PYRIDINE-4-CARBOXYLATE](/img/structure/B2558896.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2558897.png)
![2-Chloro-N-[1-(2-hydroxy-1-methylindol-5-yl)ethyl]acetamide](/img/structure/B2558899.png)
![1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2558900.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2558903.png)



![1-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2558912.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558913.png)


